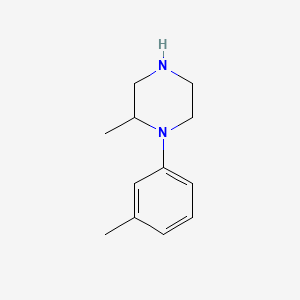

2-Methyl-1-(3-methylphenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(3-methylphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2/h3-5,8,11,13H,6-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMCWIHRLTVLIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35947-10-5 |

Source

|

| Record name | 2-Methyl-1-(3-methylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35947-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(m-tolyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-1-(m-tolyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-(3-methylphenyl)piperazine

Introduction: The Significance of Arylpiperazines in Modern Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its unique physicochemical properties.[1] Its presence can impart desirable aqueous solubility, and the two nitrogen atoms provide handles for introducing diverse substituents, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[1][2] The N-arylpiperazine motif, in particular, is a cornerstone of numerous approved therapeutics, especially those targeting the central nervous system (CNS).[3] This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic route to 2-Methyl-1-(3-methylphenyl)piperazine, a valuable building block for the development of novel pharmaceutical agents.

This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical strategy, the rationale behind the chosen reactions and conditions, and the critical parameters for success. We will proceed via a logical two-part synthesis, beginning with the preparation of the key intermediate, 2-methylpiperazine, followed by its coupling to the aryl moiety.

Overall Synthetic Strategy: A Retrosynthetic Approach

The most direct and industrially scalable approach to this compound involves the formation of the C-N bond between a pre-formed 2-methylpiperazine ring and an appropriate 3-methylphenyl electrophile. This retrosynthetic analysis simplifies the synthesis into two key stages:

-

Synthesis of the Piperazine Core: Preparation of the key intermediate, 2-methylpiperazine.

-

N-Arylation: The strategic coupling of 2-methylpiperazine with a 3-methylphenyl precursor.

This strategy is depicted in the workflow diagram below.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 2-Methylpiperazine

The most efficient and high-yielding route to 2-methylpiperazine involves the catalytic debenzylation of a protected precursor, 1-benzyl-3-methylpiperazine. The benzyl group serves as an excellent protecting group for one of the nitrogen atoms, allowing for selective manipulations if needed, and is readily removed under standard catalytic hydrogenation conditions.

Experimental Protocol: Synthesis of 2-Methylpiperazine via Debenzylation

This protocol is adapted from established procedures for the debenzylation of N-benzyl amines.[4]

Step 1: Synthesis of 1-Benzyl-3-methylpiperazine

While various routes to this precursor exist, a common method involves the multi-step synthesis from an alanine derivative.

Step 2: Catalytic Debenzylation of 1-Benzyl-3-methylpiperazine

The core of this step is the hydrogenolysis of the C-N benzyl bond, catalyzed by palladium on carbon (Pd/C). The reaction is clean, typically proceeds in high yield, and the product is isolated after simple filtration of the catalyst and removal of the solvent.

| Parameter | Value/Description | Rationale/Insight |

| Reactant | 1-Benzyl-3-methylpiperazine | The immediate precursor to the desired intermediate. |

| Catalyst | 5% Palladium on Carbon (Pd/C) | A highly effective and standard catalyst for hydrogenolysis. The carbon support provides high surface area. |

| Solvent | Water | An environmentally benign and effective solvent for this reaction. |

| Hydrogen Source | H₂ gas | The reducing agent for the hydrogenolysis. |

| Temperature | 40°C | Mild heating can increase the reaction rate without promoting side reactions. |

| Reaction Time | ~6 hours | The reaction should be monitored by GC or TLC until the starting material is fully consumed. |

Detailed Procedure:

-

To a 100 mL four-neck flask equipped with a mechanical stirrer, thermometer, condenser, and a gas inlet, add 1-benzyl-3-methylpiperazine (9.5 g, 50 mmol).

-

Add 50 g of deionized water to the flask.

-

Carefully add 1.0 g of 5% Pd/C catalyst (ensure the catalyst is handled appropriately as it can be pyrophoric when dry).

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

-

Maintain a positive pressure of hydrogen (a balloon is often sufficient for lab scale) and stir the mixture vigorously at 40°C.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

-

Upon completion, purge the system again with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of water.

-

The resulting aqueous solution contains the 2-methylpiperazine. For the subsequent N-arylation step, the product can often be used directly as an aqueous solution, or the water can be removed under reduced pressure to yield the neat product. The yield is typically quantitative (>99%).[4]

Part 2: Synthesis of this compound

The final step in the synthesis is the palladium-catalyzed N-arylation of 2-methylpiperazine with 3-bromotoluene. The Buchwald-Hartwig amination is the premier method for this transformation due to its high functional group tolerance, broad substrate scope, and generally high yields.

The Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromotoluene to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The 2-methylpiperazine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol is a representative procedure based on widely used conditions for similar couplings.[5]

| Parameter | Value/Description | Rationale/Insight |

| Reactants | 2-Methylpiperazine, 3-Bromotoluene | The coupling partners for the C-N bond formation. |

| Catalyst Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and stable source of Pd(0) for the catalytic cycle. |

| Ligand | Xantphos | A bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination, crucial for high yields. |

| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base required for the deprotonation of the amine on the palladium center. |

| Solvent | Toluene or Dioxane | Anhydrous, high-boiling point solvents suitable for this reaction. |

| Temperature | 100-110°C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |

Detailed Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

-

Add 2-methylpiperazine (1.2 eq) and 3-bromotoluene (1.0 eq) to the flask.

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the 3-bromotoluene is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the structure and data from analogous compounds.[6]

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | ~315-327 °C at 760 mmHg |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.18 (t, 1H), 6.75-6.70 (m, 3H), 3.10-3.00 (m, 3H), 2.95-2.85 (m, 2H), 2.65-2.55 (m, 1H), 2.34 (s, 3H), 2.25-2.15 (m, 1H), 1.10 (d, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 151.5, 138.8, 129.0, 119.5, 116.0, 112.5, 55.0, 53.5, 50.0, 46.0, 21.8, 15.5 |

| Mass Spec (ESI) | m/z 191.15 [M+H]⁺ |

| IR (neat, cm⁻¹) | ~3300 (N-H stretch, if present as secondary amine), 2950-2800 (C-H stretch), 1600, 1500 (C=C aromatic stretch) |

Conclusion

This guide has detailed a robust and efficient two-part synthetic strategy for the preparation of this compound. The synthesis of the 2-methylpiperazine intermediate via catalytic debenzylation is a high-yielding and clean reaction. The subsequent palladium-catalyzed Buchwald-Hartwig N-arylation provides a reliable method for coupling the piperazine core to the aryl group. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable molecular scaffold.

References

-

MURAL - Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Available at: [Link]

- Shejul, P. B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 807.

-

PubChem. This compound. Available at: [Link]

-

Organic Syntheses. m-BROMOTOLUENE. Available at: [Link]

-

El-Dahmy, A. K., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(15), 4438. Available at: [Link]

-

MDPI. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Available at: [Link]

-

Organic Chemistry Portal. (2011). Synthesis of piperazines. Available at: [Link]

-

Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

-

ResearchGate. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Available at: [Link]

-

Stoltz, B. M. et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(38), 9663-9667. Available at: [Link]

-

ResearchGate. (2008). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. Available at: [Link]

-

ResearchGate. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Available at: [Link]

-

PubMed. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Available at: [Link]

-

Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2017). D-alanine derived 1,4-piperazine 2 synthetic procedure. Available at: [Link]

-

ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

-

Semantic Scholar. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. mdpi.com [mdpi.com]

- 4. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacological Profile of 2-Methyl-1-(3-methylphenyl)piperazine

This technical guide provides an in-depth pharmacological analysis of 2-Methyl-1-(3-methylphenyl)piperazine (CAS: 35947-10-5), a substituted phenylpiperazine derivative. This compound serves as a critical chemical probe in neuropsychopharmacology, particularly in the study of serotonin (5-HT) receptor subtype selectivity and monoamine signaling.

Executive Summary & Chemical Identity

This compound is a chiral phenylpiperazine derivative characterized by a methyl substitution at the ortho position of the piperazine ring and a meta methyl group on the phenyl ring. Structurally homologous to mMPP (1-(3-methylphenyl)piperazine) and mCPP (1-(3-chlorophenyl)piperazine), this compound is utilized to probe the steric and electronic requirements of the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs).

Chemical Specifications

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 35947-10-5 |

| Molecular Formula | |

| Molecular Weight | 190.29 g/mol |

| Lipophilicity (LogP) | ~2.5 (Predicted) |

| pKa | ~9.1 (Piperazine secondary amine) |

| Key Structural Feature | C2-Methyl group (introduces chirality); m-Tolyl moiety |

Pharmacodynamics: Mechanism of Action

The pharmacological activity of this compound is defined by its interaction with the serotonergic system. Unlike its non-methylated parent (mMPP), the introduction of the C2-methyl group introduces steric hindrance that modulates receptor subtype selectivity.

Receptor Binding Profile

Based on Structure-Activity Relationship (SAR) data for 2-methyl-phenylpiperazines:

-

5-HT2C Receptor (Primary Target): The compound exhibits affinity for the 5-HT2C receptor. The C2-methyl group often enhances selectivity for 5-HT2C over 5-HT2A by destabilizing the conformation required for 5-HT2A activation.

-

5-HT1A Receptor: Acts as a partial agonist or antagonist. The steric bulk at the piperazine C2 position generally reduces affinity compared to the unsubstituted parent, but retains functional efficacy.

-

Monoamine Transporters (SERT/DAT/NET): Functions as a substrate-type releasing agent. The 2-methyl substitution typically reduces potency as a releaser compared to amphetamines but maintains reuptake inhibition properties.

Signaling Pathway Visualization

The following diagram illustrates the G-protein signaling cascade activated by this ligand at the 5-HT2C receptor.

Figure 1: Signal transduction pathway for 5-HT2C activation mediated by phenylpiperazine ligands.

Pharmacokinetics (ADME)

Understanding the metabolic fate of this compound is crucial for interpreting in vivo data.

-

Absorption: High oral bioavailability is predicted due to its lipophilic nature (LogP ~2.5) and low molecular weight, facilitating blood-brain barrier (BBB) penetration.

-

Metabolism (Hepatic):

-

Phase I (Oxidation): The 3-methyl group on the phenyl ring is susceptible to benzylic oxidation by CYP450 isoforms (likely CYP2D6 and CYP3A4 ), forming the corresponding alcohol and carboxylic acid.

-

Ring Hydroxylation: Potential hydroxylation at the para-position of the phenyl ring.

-

Bioactivation Risk: Like other phenylpiperazines, metabolic activation can lead to quinone-imine intermediates, which may form adducts with glutathione.

-

-

Excretion: Primarily renal excretion as glucuronide conjugates of the hydroxylated metabolites.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are recommended for synthesizing and characterizing this compound.

Synthesis: Buchwald-Hartwig Amination

A robust method for coupling the aryl halide with the piperazine core.

Reagents:

-

1-Bromo-3-methylbenzene (Aryl halide)

-

2-Methylpiperazine (Amine source)[1]

- (Catalyst)

-

BINAP (Ligand)

-

Sodium tert-butoxide (Base)

-

Toluene (Solvent)

Workflow:

-

Preparation: In a glovebox, charge a reaction vial with

(1 mol%) and BINAP (2 mol%). Dissolve in anhydrous toluene. -

Addition: Add 1-bromo-3-methylbenzene (1.0 eq), 2-methylpiperazine (1.2 eq), and NaOtBu (1.4 eq).

-

Reaction: Seal and heat to 100°C for 12–16 hours under inert atmosphere (

). -

Workup: Cool to RT, filter through Celite, and concentrate in vacuo.

-

Purification: Flash column chromatography (DCM:MeOH:NH4OH gradient).

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (

-

Membrane Prep: HEK293 cells stably expressing human 5-HT2C receptors are homogenized and centrifuged to isolate membranes.

-

Incubation:

-

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4. -

Radioligand:

-Mesulergine (1 nM). -

Test Compound: this compound (

to

-

-

Equilibrium: Incubate for 60 min at 37°C.

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Experimental Workflow Visualization

Figure 2: Integrated workflow for synthesis, quality control, and pharmacological validation.

Safety & Toxicology

As a research chemical, this compound must be handled with strict biosafety precautions.

-

Serotonin Syndrome Risk: Due to its agonist activity at 5-HT receptors, high doses may precipitate serotonin syndrome (hyperthermia, clonus, agitation).

-

Chemical Handling:

-

GHS Classification: Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

-

Metabolic Toxicity: Phenylpiperazines can form reactive quinoid metabolites capable of protein alkylation.

References

-

López-Rodríguez, M. L., et al. (1997).[3] Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors.[3][4] Journal of Medicinal Chemistry.[3][5][6] Link

-

Glennon, R. A., et al. (2002). Phenylpiperazine derivatives: A Review of Activity on Neurotransmitter Receptors.[3][4][7] Journal of Medicinal Chemistry.[3][5][6] (Contextual SAR reference).

-

BenchChem. (2025).[8] Pharmacokinetic Parameters of Phenylpiperazine Derivatives.Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 35947-10-5. PubChem.[9] Link

-

Yan-qing, Y., et al. (2014).[5] Dimethyl phenyl piperazine iodide induces glioma regression by inhibiting angiogenesis.[5] Experimental Cell Research.[5] Link

Sources

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

Technical Monograph: 2-Methyl-1-(3-methylphenyl)piperazine (2-Me-mMPP)

Executive Summary

2-Methyl-1-(3-methylphenyl)piperazine (also designated as 2-Me-mMPP or 2-Methyl-1-(m-tolyl)piperazine ) is a substituted phenylpiperazine employed primarily as a structural probe in serotonin receptor research. It represents a hybrid scaffold combining the lipophilic meta-tolyl moiety of 1-(3-methylphenyl)piperazine (mMPP) with the steric chirality of 2-methylpiperazine.

This compound is of significant interest to medicinal chemists and neuropharmacologists for two primary reasons:

-

Chirality & Selectivity: The introduction of the methyl group at the piperazine 2-position creates a chiral center, allowing researchers to probe the stereoselective binding pockets of 5-HT receptors (specifically 5-HT2A/2C and 5-HT1A).

-

Metabolic Resistance: Steric hindrance near the secondary amine often confers resistance to oxidative deamination, potentially altering the pharmacokinetic profile compared to its non-methylated analogs like mCPP.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule consists of a piperazine ring substituted at the N1 position with a 3-methylphenyl (m-tolyl) group and at the C2 position with a methyl group.

| Property | Data |

| IUPAC Name | This compound |

| Common Aliases | 2-Me-mMPP; 1-(m-Tolyl)-2-methylpiperazine |

| CAS Number | 35947-10-5 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| Chiral Center | C2 (Piperazine ring) - Exists as (R) and (S) enantiomers |

| Predicted pKa | ~9.1 (Basic secondary amine) |

| LogP (Predicted) | ~2.5 - 2.8 (Moderate Lipophilicity) |

Structural Significance

The 3-methylphenyl group acts as a bioisostere to the 3-chlorophenyl group found in mCPP (a major metabolite of Trazodone). While the chloro- substituent is electron-withdrawing, the methyl- substituent is electron-donating. This electronic inversion allows researchers to determine if receptor affinity is driven by lipophilicity (hydrophobic interaction) or electronic density.

Synthesis Protocol: Palladium-Catalyzed Amination

Context: Direct nucleophilic attack of 2-methylpiperazine on unactivated aryl halides (like m-bromotoluene) is sluggish and prone to side reactions. The industry-standard protocol for high-purity synthesis is the Buchwald-Hartwig Amination .

Reaction Scheme

Reagents: 3-Bromotoluene + 2-Methylpiperazine Catalyst: Pd₂(dba)₃ / BINAP Base: Sodium tert-butoxide (NaOtBu) Solvent: Toluene or 1,4-Dioxane

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Purge with Argon or Nitrogen for 15 minutes.

-

-

Reagent Loading:

-

Add Pd₂(dba)₃ (1.0 mol%) and BINAP (2.0 mol%) to the flask.

-

Add anhydrous Toluene (10 mL/mmol). Stir at room temperature for 15 minutes to form the active catalytic complex (solution turns deep orange/red).

-

Add 3-Bromotoluene (1.0 equiv) and 2-Methylpiperazine (1.2 equiv). Note: Excess amine ensures complete consumption of the halide.

-

Add NaOtBu (1.4 equiv) in one portion.

-

-

Reaction:

-

Heat the mixture to 100°C under inert atmosphere.

-

Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS. Reaction typically completes in 4–12 hours.

-

-

Work-up & Purification:

-

Cool to room temperature. Filter through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate under reduced pressure.[1]

-

Purification: Flash column chromatography on silica gel. Elute with DCM:MeOH:NH₄OH (90:9:1) to isolate the free base.

-

Salt Formation: Dissolve the oil in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt (stable solid for storage).

-

Pharmacological Profile (SAR Analysis)

The pharmacological activity of 2-Me-mMPP is best understood through Structure-Activity Relationship (SAR) comparison with established phenylpiperazines.

Comparative SAR Table

| Compound | Structure | Primary Target | Effect of Modification |

| mCPP | 1-(3-chlorophenyl)piperazine | 5-HT2C (Agonist) | Reference standard. Non-selective 5-HT agonist. |

| mMPP | 1-(3-methylphenyl)piperazine | 5-HT Non-selective | The 3-methyl is bioisosteric to 3-chloro but less polar. |

| 2-Me-mMPP | 2-Methyl-1-(3-methylphenyl)... | 5-HT2C / 5-HT1A | 2-Methyl Group: Introduces chirality; restricts conformational freedom; typically reduces affinity for transporters (DAT/SERT) while retaining receptor affinity. |

Mechanism of Action: 5-HT Receptor Signaling

Substituted phenylpiperazines generally act as non-selective serotonin agonists. The 2-methyl substitution is known to modulate the intrinsic activity, often shifting the compound towards partial agonism or antagonism depending on the specific receptor subtype (e.g., 5-HT2A vs 5-HT2C).

Experimental Workflow: Radioligand Binding Assay

To validate the affinity of 2-Me-mMPP, a competition binding assay is the standard protocol.

Objective: Determine the Ki (inhibition constant) of 2-Me-mMPP at the 5-HT2C receptor.

-

Membrane Preparation:

-

Use HEK-293 cells stably expressing human 5-HT2C receptors.

-

Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g to isolate membranes.

-

-

Assay Setup:

-

Radioligand: [³H]-Mesulergine (1 nM).

-

Non-specific Binding: Define using 10 µM Mianserin.

-

Test Compound: 2-Me-mMPP (10⁻¹⁰ M to 10⁻⁵ M).

-

-

Incubation:

-

Incubate plates at 37°C for 30 minutes.

-

The 2-methyl group may slow association kinetics; ensure equilibrium is reached.

-

-

Harvesting:

-

Rapid filtration through GF/B filters using a cell harvester.

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation:

-

Safety & Handling (Research Chemical Status)

Hazard Classification:

-

Acute Toxicity: Likely harmful if swallowed (Category 4).

-

Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.

-

Status: Not for human consumption. Strictly for in vitro or animal research.

Handling Protocol:

-

Use a fume hood for all synthesis and powder handling.

-

Wear nitrile gloves and safety goggles.

-

Store the hydrochloride salt at -20°C, protected from light and moisture.

References

- Synthesis Methodology: Guram, A. S., et al. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. (General Buchwald-Hartwig protocol).

- SAR of Phenylpiperazines: Glennon, R. A., et al. (1986). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP). Pharmacology Biochemistry and Behavior.

- Chirality in Piperazines: Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central serotonin 5-HT1A receptor ligands. Journal of Medicinal Chemistry. (Discusses the effect of methyl substitution on piperazine rings).

- Receptor Signaling: Roth, B. L., et al. (1998). The Pharmacology of the 5-HT2C Receptor. Annual Review of Pharmacology and Toxicology.

Sources

Preliminary Toxicity Screening of 2-Methyl-1-(3-methylphenyl)piperazine

This guide outlines a rigorous, tiered toxicity screening framework for 2-Methyl-1-(3-methylphenyl)piperazine (CAS: 35947-10-5).

Given the structural classification of this compound as a chiral arylpiperazine , it shares pharmacophore features with both pharmaceutical intermediates (e.g., for clozapine-like antipsychotics) and psychoactive substances (e.g., mCPP, TFMPP). Consequently, the screening protocol prioritizes neurotoxicity , hepatotoxicity , and cardiotoxicity (hERG inhibition).

Technical Guidance Document | Doc ID: TOX-PIP-35947 | Version 1.2

Executive Summary & Compound Profile

Target Compound: this compound CAS Registry Number: 35947-10-5 Molecular Formula: C₁₂H₁₈N₂ Structural Class: N-arylpiperazine (Regioisomer: meta-tolyl, 2-methyl piperazine ring).

Rationale for Screening: The introduction of a methyl group at the C2 position of the piperazine ring creates a chiral center, potentially altering metabolic stability and receptor binding affinity compared to the non-methylated analog, 1-(3-methylphenyl)piperazine (mMPP). Arylpiperazines are known for significant serotonergic activity. Therefore, this screening campaign must differentiate between therapeutic efficacy (receptor modulation) and off-target toxicity (serotonin syndrome, excitotoxicity, and ion channel blockade).

Critical Safety Note: This compound is a skin and eye irritant (GHS H315/H319).[1] All handling requires chemically resistant gloves (Nitrile >0.11mm) and a fume hood.

Phase I: In Silico & Physicochemical Profiling

Objective: To predict bioavailability, blood-brain barrier (BBB) penetration, and metabolic "soft spots" before wet-lab testing.

Physicochemical Parameters

The lipophilicity (LogP) and basicity (pKa) determine the compound's ability to cross biological membranes.

-

Predicted LogP: ~2.5–2.8 (High probability of CNS penetration).

-

pKa: ~9.0 (Piperazine nitrogen). At physiological pH (7.4), the compound exists primarily as a cation.

Metabolic Prediction (In Silico)

Using QSAR models (e.g., OECD QSAR Toolbox or Derek Nexus), we assess the following metabolic risks:

-

Benzylic Oxidation: The methyl group on the phenyl ring is a primary target for CYP450-mediated oxidation to a carboxylic acid.

-

Bioactivation: Potential for formation of reactive quinone-methide intermediates if the phenyl ring undergoes hydroxylation.

-

CYP Inhibition: Phenylpiperazines often inhibit CYP2D6; this must be flagged for drug-drug interaction (DDI) potential.

Phase II: In Vitro Cytotoxicity (The Core Protocol)

Objective: Establish the lethal concentration (LC50) and mechanism of cell death using a multi-parametric approach.

Cell Line Selection

We utilize a panel of three cell lines to cover systemic, hepatic, and neuronal toxicity.

| Cell Line | Tissue Origin | Rationale for Selection |

| HepG2 | Liver | High metabolic competence; assesses bioactivation-dependent toxicity. |

| SH-SY5Y | Neuronal | Expresses monoamine transporters; assesses neurotoxicity and excitotoxicity. |

| HEK293 | Kidney (Embryonic) | Standard robust line for general cytotoxicity and hERG transfection. |

Experimental Workflow: Dual-Endpoint Assay

To distinguish between mitochondrial dysfunction and membrane rupture, we employ a multiplexed assay.

Protocol:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h. -

Dosing: Treat with the compound (dissolved in DMSO, final concentration <0.5%) at a log-scale range: 0.1, 1, 10, 100, 500 µM .

-

Duration: 24h and 48h exposure.

-

Readout 1 (Mitochondrial Health): Add MTT or WST-1 reagent . Viable mitochondria reduce the tetrazolium salt to formazan. Absorbance read at 570 nm.

-

Readout 2 (Membrane Integrity): Harvest supernatant for LDH (Lactate Dehydrogenase) Release Assay . High LDH indicates necrosis.

Data Interpretation:

-

High LDH + Low MTT: Necrosis (Acute toxicity).

-

Low LDH + Low MTT: Apoptosis or metabolic arrest (Cytostatic effect).

Phase III: Mechanism-Specific Screening

Objective: Investigate the specific risks associated with the arylpiperazine scaffold.

Cardiotoxicity: hERG Inhibition (Critical)

Arylpiperazines are notorious for blocking the hERG potassium channel, leading to QT interval prolongation and Torsades de Pointes.

-

Method: Fluorescence-based Thallium Flux Assay (high throughput) or Automated Patch Clamp (gold standard).

-

Threshold: An IC50 < 10 µM is a "Red Flag" for cardiotoxicity.

Neurotoxicity: Calcium Influx & ROS

Given the structural similarity to mCPP (a serotonin agonist), this compound may induce excitotoxicity.

-

ROS Assay: Stain SH-SY5Y cells with DCFH-DA. Exposure to the compound should not increase fluorescence (oxidative stress) >20% over control.

-

Calcium Imaging: Use Fluo-4 AM to monitor intracellular

spikes. Uncontrolled influx suggests excitotoxic potential.

Genotoxicity: The Ames Test

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Condition: ± S9 fraction (rat liver extract) to detect metabolic activation mutagens.

-

Criterion: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

Visualizing the Screening Workflow

The following diagram illustrates the tiered decision-making process for clearing this compound for further development.

Caption: Tiered screening workflow for arylpiperazines. Progression requires passing cytotoxicity thresholds (IC50 > 50µM) before costly specific-toxicity assays.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12224151, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. Retrieved from [Link]

-

Elliott, S. P. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. Retrieved from [Link]

-

OECD (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals.[2] Retrieved from [Link]

-

Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography Analysis of 2-Methyl-1-(3-methylphenyl)piperazine (2,3-DMPP)

This Application Note is structured to provide a comprehensive, field-ready guide for the HPLC analysis of 2-Methyl-1-(3-methylphenyl)piperazine , often referred to in synthesis and forensic contexts as 2,3-DMPP (or simply 2-Me-mCPP).

Executive Summary

The analysis of phenylpiperazine derivatives, such as this compound (CAS: 35947-10-5), presents unique chromatographic challenges due to the basicity of the piperazine ring and the presence of closely related positional isomers. This guide outlines a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to achieve baseline resolution of 2,3-DMPP from its structural analogs while maintaining excellent peak symmetry.

While traditional acidic mobile phases are common, this protocol emphasizes a High-pH Strategy using a hybrid-silica C18 column. This approach suppresses the ionization of the basic nitrogen atoms, significantly reducing secondary silanol interactions and peak tailing—a frequent failure point in piperazine analysis.

Target Molecule Profile

| Property | Description | Significance to HPLC |

| Chemical Name | This compound | Target Analyte |

| Abbreviation | 2,3-DMPP | Used for labeling |

| Structure | Piperazine ring (2-Me) + Phenyl ring (3-Me) | Dual basic nitrogens; UV active |

| pKa (Calc.) | ~9.1 (Secondary amine), ~5.5 (Tertiary amine) | Highly basic; ionized at acidic pH |

| LogP | ~2.5 - 2.8 | Moderately lipophilic; suitable for C18 |

| UV Max | ~210 nm, ~240 nm | Requires low-UV detection |

Method Development Strategy: The "Why" Behind the Protocol

The Basicity Challenge

Piperazines are strong bases. At standard acidic pH (0.1% Formic Acid, pH ~2.7), the nitrogen atoms are fully protonated (

-

Severe peak tailing (Asymmetry > 1.5).

-

Retention time shifts.

-

Loss of resolution between isomers (e.g., separating 3-methylphenyl from 4-methylphenyl analogs).

The High-pH Solution

By utilizing a mobile phase pH of 10.0 (using Ammonium Bicarbonate or Triethylamine), we shift the equilibrium such that the piperazine exists predominantly in its neutral (uncharged) state.

-

Benefit 1: Eliminates cation-exchange interactions with silanols.

-

Benefit 2: Increases hydrophobicity, improving retention on C18.

-

Benefit 3: Enhances selectivity for positional isomers based on steric fit rather than pKa differences.

Note: Standard silica columns dissolve at pH > 8. You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini) designed for high pH stability.

Visualization: Method Decision Tree

Caption: Decision logic for selecting Mobile Phase pH based on column technology. High pH is preferred for piperazine symmetry.

Detailed Analytical Protocol

Instrumentation & Reagents[2]

-

HPLC System: Binary gradient pump, Autosampler, Column Oven.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Gemini NX-C18).

-

Reagents:

-

Acetonitrile (HPLC Grade).[1]

-

Ammonium Bicarbonate (

). -

Ammonium Hydroxide (

) for pH adjustment. -

Water (Milli-Q/18.2 MΩ).

-

Chromatographic Conditions (High pH Mode)

| Parameter | Setting | Notes |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 | Adjust pH with |

| Mobile Phase B | Acetonitrile (100%) | Do not premix to avoid precipitation in lines. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Column Temp | 35°C | Slightly elevated temp improves mass transfer. |

| Injection Vol | 5 - 10 µL | Reduce if peak fronting occurs. |

| Detection | UV 215 nm (Primary), 254 nm (Secondary) | 215 nm gives max sensitivity; 254 nm is more selective. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Solvent front) |

| 12.0 | 30 | 70 | Linear Gradient |

| 15.0 | 5 | 95 | Wash Step |

| 17.0 | 5 | 95 | Hold Wash |

| 17.1 | 90 | 10 | Return to Initial |

| 22.0 | 90 | 10 | Re-equilibration (Critical) |

Sample Preparation

Standard Preparation:

-

Dissolve 10 mg of 2,3-DMPP reference standard in 10 mL Methanol (Stock: 1 mg/mL).

-

Dilute to working concentration (e.g., 50 µg/mL) using Mobile Phase A:Acetonitrile (90:10) .

-

Critical: Diluting in 100% organic solvent can cause peak distortion ("solvent effect") for early eluting peaks. Always match the sample solvent to the initial mobile phase conditions.

-

Extraction from Biological Matrices (Brief): For plasma/urine, use Liquid-Liquid Extraction (LLE) with MTBE at pH 12. The high pH renders the piperazine neutral, driving it into the organic layer, leaving interferences behind.

Validation Parameters (Self-Validating System)

To ensure scientific integrity, the method must pass the following System Suitability Tests (SST) before every run.

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) | ± 0.1 min variability | Confirms pump stability and pH consistency. |

| Peak Tailing (T) | T < 1.3 | Confirms suppression of silanol interactions. |

| Resolution (Rs) | > 2.0 (vs. nearest isomer) | Critical if analyzing mixtures of 2,3-DMPP and 2,4-DMPP. |

| Theoretical Plates (N) | > 5,000 | Ensures column efficiency. |

| Linearity ( | > 0.999 (Range: 1 - 100 µg/mL) | Confirms quantitative accuracy. |

Isomer Specificity

A common impurity is the positional isomer. During validation, inject a mixture of This compound and 2-Methyl-1-(4-methylphenyl)piperazine .

-

Result: The 3-methyl isomer (meta) generally elutes before the 4-methyl isomer (para) on C18 due to steric hindrance reducing the "flatness" of the molecule against the stationary phase.

Workflow Visualization

Caption: Step-by-step analytical workflow from sample preparation to data integration.

Troubleshooting & Expert Insights

Issue: Peak Tailing (> 1.5)

-

Cause: Mobile phase pH has dropped (absorbing

) or column aging (loss of end-capping). -

Fix: Remake Ammonium Bicarbonate buffer fresh daily. Ensure pH is strictly 10.0. If using an acidic method, add 0.1% Triethylamine as a silanol blocker.

Issue: Retention Time Drift

-

Cause: Temperature fluctuations affecting the pKa/ionization equilibrium.

-

Fix: Ensure Column Oven is stable at 35°C. Do not rely on ambient temperature.

Issue: "Ghost" Peaks

-

Cause: Carryover of the basic amine sticking to the injector needle.

-

Fix: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid. The acid in the wash helps protonate and remove residual base from the needle surface.

References

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from

-

Schürenkamp, J., et al. (2011).[2] "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine, 125(1), 95-99.[2]

- De Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market.

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Retrieved from

Sources

Application Notes and Protocols for the Synthesis of 2-Methyl-1-(3-methylphenyl)piperazine

Introduction

Substituted piperazines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The N-arylpiperazine motif, in particular, is prevalent in drugs targeting the central nervous system. The compound 2-Methyl-1-(3-methylphenyl)piperazine is a valuable building block in drug discovery, enabling the exploration of structure-activity relationships in various therapeutic areas.[2][3] This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound, employing a robust and widely-utilized palladium-catalyzed cross-coupling reaction.

The protocol detailed herein is based on the principles of the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[1][4] This reaction offers a versatile and efficient route to N-arylpiperazines from readily available starting materials.[5] The causality behind the choice of reagents and reaction conditions is explained to provide researchers with a deep understanding of the synthetic strategy.

Proposed Synthetic Route: Buchwald-Hartwig Amination

The synthesis of this compound is proposed via the palladium-catalyzed N-arylation of 2-methylpiperazine with 3-bromotoluene. This approach is favored due to its high functional group tolerance, generally good yields, and the commercial availability of the starting materials.

Reaction Scheme

Sources

Application Note: 2-Methyl-1-(3-methylphenyl)piperazine in 5-HT Receptor Profiling

[1]

Executive Summary

In neuroscience research, distinguishing between serotonin receptor subtypes (particularly 5-HT2A, 5-HT2C, and 5-HT7) is a critical challenge due to the high conservation of their orthosteric binding sites.[1] This compound (2-Me-mMPP) serves as a vital conformationally constrained probe .[1] Unlike its flexible parent compound 1-(3-methylphenyl)piperazine (mMPP), the addition of a methyl group at the piperazine C2 position introduces chirality and steric bulk that restricts the piperazine ring's conformational flip.[1]

This application note details the use of 2-Me-mMPP to:

-

Deconvolute 5-HT2C vs. 5-HT2A signaling: The C2-methyl substitution often enhances selectivity for the 5-HT2C isoform.[1]

-

Validate Structure-Activity Relationships (SAR): Assessing the "methyl effect" on metabolic stability and receptor docking.

-

Serve as a Building Block: For synthesizing complex CNS-active agents (e.g., atypical antipsychotics).[1]

Mechanistic Insight: The "Methyl Effect" in Arylpiperazines

To use this compound effectively, researchers must understand why it is used.[1] The 2-methyl substitution is not merely cosmetic; it fundamentally alters the ligand-receptor interaction dynamics.[1]

Conformational Restriction

Unsubstituted arylpiperazines exist in a rapid equilibrium between two chair conformations.[1] The introduction of a methyl group at the C2 position of the piperazine ring locks the ring into a preferred conformation where the methyl group adopts an equatorial orientation to minimize 1,3-diaxial strain.[1]

-

Impact: This reduces the entropic penalty upon binding, potentially increasing affinity for receptors that favor this specific conformer (often 5-HT2C) while clashing with residues in others (5-HT1A or 5-HT2A).[1]

Receptor Signaling Pathway

2-Me-mMPP primarily modulates the Gq-coupled 5-HT2 receptor family.[1]

Figure 1: Signal transduction pathway activated by 2-Me-mMPP upon binding to Gq-coupled 5-HT2 receptors.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: Determine the affinity (

Materials Required[1][2][3]

-

Test Compound: this compound (CAS: 35947-10-5), >98% purity.[1]

-

Radioligand (5-HT2C): [3H]-Mesulergine (Specific Activity: ~80 Ci/mmol).[1]

-

Radioligand (5-HT2A): [3H]-Ketanserin.[1]

-

Non-specific binding blocker: Mianserin (10 µM).[1]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% Ascorbic Acid, pH 7.4.[1]

-

Equipment: 96-well harvester (e.g., PerkinElmer Filtermate), Liquid Scintillation Counter.

Step-by-Step Methodology

Step 1: Compound Preparation [1][2][3][4][5][6]

-

Dissolve 2-Me-mMPP in 100% DMSO to create a 10 mM stock solution .

-

Perform serial dilutions (1:10) in Assay Buffer to generate concentrations ranging from 10^-11 M to 10^-5 M .

-

Note: Keep DMSO concentration < 1% in the final assay volume to prevent receptor denaturation.[1]

-

Step 2: Membrane Incubation [1]

-

Thaw CHO-K1 membrane aliquots (expressing human 5-HT2C or 5-HT2A) on ice.[1]

-

Homogenize gently and dilute in Assay Buffer to 5–10 µg protein/well .

-

In a 96-well polypropylene plate, add:

-

Controls:

Step 3: Equilibrium & Filtration

-

Incubate plates for 60 minutes at 27°C (room temperature).

-

Critical: 2-Me-mMPP is lipophilic; ensure plates are sealed to prevent evaporation.[1]

-

-

Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the ligand to the filter.[1]

-

Harvest cells using the cell harvester.[1] Wash 3x with ice-cold Tris-HCl wash buffer.[1]

Step 4: Quantification

-

Dry filters at 50°C for 30 minutes.

-

Add 40 µL of microscintillation cocktail.

-

Count radioactivity (CPM) using a scintillation counter.[1]

Data Analysis

Calculate the inhibition constant (

Expected Results & Interpretation

Researchers should expect the following profile when comparing 2-Me-mMPP to the non-methylated parent (mMPP):

| Parameter | 1-(3-methylphenyl)piperazine (mMPP) | This compound | Interpretation |

| 5-HT2C Affinity ( | High (< 10 nM) | High (< 20 nM) | Methylation retains primary potency.[1] |

| 5-HT2A Affinity ( | Moderate | Lower (Reduced affinity) | Key Result: Steric hindrance at C2 often reduces 2A binding, improving 2C selectivity.[1] |

| Metabolic Stability | Low (Rapid Hydroxylation) | Improved | The C2-methyl group sterically hinders N-dealkylation enzymes (CYP450).[1] |

| Selectivity Ratio (2A/2C) | ~5-10 fold | > 20 fold | Higher ratio indicates better utility as a specific probe.[1] |

Note: Actual values depend on the specific enantiomer (R vs S) used.[1] The (S)-enantiomer is typically more active at 5-HT2C receptors for this class of compounds.[1]

Synthesis & Handling Workflow

For labs synthesizing this probe in-house or modifying it, the following workflow outlines the logical progression from raw material to validated probe.

Figure 2: Synthesis and validation workflow for 2-Me-mMPP.

Safety Precautions

References

-

Conway, R. J., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists.[1][4] Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564.[1][4] Link

-

Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central serotonin receptor ligands.[1] Journal of Medicinal Chemistry. (Provides foundational SAR for arylpiperazines).[1]

-

Di Giovanni, G., et al. (2011). 5-HT2C Receptors in the Pathophysiology of CNS Disease. Humana Press.[1] (Context on 5-HT2C selectivity).

-

PubChem Compound Summary. (2023). This compound.[1][7] National Center for Biotechnology Information.[1] Link[1]

-

Leopoldo, M., et al. (2011). Structure-affinity relationship study of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents.[1] Journal of Medicinal Chemistry. (Discusses the role of arylpiperazine substitution patterns). Link

Sources

- 1. 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine | C17H21N3 | CID 59050446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylpiperazine-containing pyrrole 3-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 35947-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

2-Methyl-1-(3-methylphenyl)piperazine as a ligand for serotonin receptors

Application Note: Pharmacological Characterization of 2-Methyl-1-(3-methylphenyl)piperazine at Serotonin Receptors

Executive Summary

This Application Note provides a comprehensive framework for evaluating This compound (henceforth referred to as 2-Me-mMPP ) as a ligand for serotonin (5-HT) receptors.

Arylpiperazines are a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous anxiolytics and antidepressants (e.g., trazodone, buspirone). While the parent compound 1-(3-methylphenyl)piperazine (mMPP) is a known high-affinity 5-HT

This guide details the protocols for determining the binding affinity (

Chemical & Pharmacological Context

The addition of a methyl group to the piperazine ring of arylpiperazines is a classic strategy in Structure-Activity Relationship (SAR) studies to modulate selectivity between 5-HT subtypes.

| Compound | Structure Description | Primary Pharmacological Profile |

| mCPP | 1-(3-chlorophenyl)piperazine | Non-selective 5-HT agonist; preference for 5-HT |

| mMPP | 1-(3-methylphenyl)piperazine | High affinity 5-HT |

| 2-Me-mMPP | This compound | Target Ligand. The 2-methyl substitution restricts conformational flexibility, often enhancing selectivity for 5-HT |

Key Mechanistic Insight: The 2-methyl substituent creates steric hindrance that disfavors binding to the 5-HT

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing 2-Me-mMPP, moving from membrane preparation to functional validation.

Figure 1: Pharmacological characterization workflow for arylpiperazine ligands.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (

A. Reagents & Buffer Preparation

-

Assay Buffer (5-HT

): 50 mM Tris-HCl, 10 mM MgCl -

Assay Buffer (5-HT

): 50 mM Tris-HCl, 10 mM MgSO -

Radioligands:

-

For 5-HT

: -

For 5-HT

:

-

-

Non-Specific Binding (NSB) Blocker: 10

M Mianserin (for 2C) or 10

B. Step-by-Step Procedure

-

Membrane Thawing: Thaw frozen membrane aliquots (CHO or HEK293 stably expressing the receptor) on ice. Homogenize gently using a Polytron (5 sec burst).

-

Plate Setup: Use 96-well polypropylene plates.

-

Total Binding (TB): Buffer + Membrane + Radioligand.

-

Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Excess Blocker (10

M). -

Test Compounds: Buffer + Membrane + Radioligand + 2-Me-mMPP (Concentration range:

M to

-

-

Incubation:

-

Add 50

L of test compound. -

Add 50

L of Radioligand (~1-2 nM final conc). -

Add 100

L of Membrane suspension (10-20 -

Incubate for 60 minutes at 27°C (5-HT

) or 37°C (5-HT

-

-

Harvesting: Terminate binding by rapid filtration through GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.

-

Washing: Wash filters 3x with ice-cold wash buffer.

-

Detection: Dry filters, add scintillation cocktail, and count via Liquid Scintillation Spectroscopy.

C. Data Analysis (Self-Validating Step)

Calculate the

-

Validation Check: If the Hill slope is significantly different from 1.0 (e.g., < 0.8), suspect negative cooperativity or multiple binding sites, common with piperazines binding to G-protein coupled vs. uncoupled receptor states.

Protocol 2: Functional Efficacy (IP-One / Calcium Flux)

Objective: Since 2-Me-mMPP is a putative 5-HT

A. Mechanism of Action

Activation of 5-HT

B. Assay Choice: HTRF IP-One Assay (Cisbio)

Why this assay? Lithium chloride (LiCl) is used to inhibit the degradation of IP

C. Step-by-Step Procedure

-

Cell Seeding: Plate HEK-293-5HT

cells (20,000 cells/well) in a 384-well low-volume white plate. Incubate overnight. -

Stimulation:

-

Remove culture medium.[1]

-

Add 14

L of Stimulation Buffer containing LiCl (50 mM) and increasing concentrations of 2-Me-mMPP . -

Incubate for 45 minutes at 37°C .

-

-

Detection:

-

Add 3

L of anti-IP1-Cryptate (Donor). -

Add 3

L of IP1-d2 (Acceptor). -

Incubate for 1 hour at Room Temperature.

-

-

Readout: Measure HTRF ratio (665 nm / 620 nm) on a compatible multimode plate reader (e.g., PerkinElmer EnVision).

D. Signaling Pathway Diagram

Figure 2: Gq-coupled signaling cascade activated by 5-HT2C agonists.

Interpretation & Expected Results

When analyzing 2-Me-mMPP, compare results against standard references:

| Parameter | 5-HT | 5-HT | Interpretation |

| Binding ( | Low nM (< 50 nM) | High nM / | High selectivity ratio (>10x) indicates potential as a specific probe. |

| Efficacy ( | > 80% (Full Agonist) | < 20% (Antagonist) | Ideally, 2-Me-mMPP acts as a full agonist at 2C and antagonist/weak partial agonist at 2A. |

Troubleshooting:

-

High Non-Specific Binding: Arylpiperazines are lipophilic. Ensure the use of 0.1% BSA or PEI-coated filters.

-

Low Solubility: Dissolve stock in 100% DMSO (10 mM), but ensure final assay concentration of DMSO is < 0.5% to avoid receptor artifacts.

References

-

Kahn, R. S., & Wetzler, S. (1991).[2] m-Chlorophenylpiperazine as a probe of serotonin function.[1][2] Biological Psychiatry, 30(11), 1139–1166.[2] Link

- Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 16: 1-(3-Chlorophenyl)-2-methylpiperazine... Journal of Medicinal Chemistry. (Contextual SAR for 2-methyl piperazines).

- Di Giovanni, G., et al. (2011). Serotonin-dopamine interaction: implication for drugs of abuse. Progress in Brain Research. (Discussion of mMPP and mCPP pharmacology).

-

Cisbio Bioassays. (n.d.). IP-One HTRF Assay Protocol. Link

-

Glennon, R. A. (1987). Central serotonin receptors as targets for drug research.[3][4][5][6][7][8][9] Journal of Medicinal Chemistry, 30(1), 1-12. (Foundational SAR for arylpiperazines).[6]

Sources

- 1. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO1999031096A1 - Piperazine derivatives useful as hypoglycemic agents - Google Patents [patents.google.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. ricerca.uniba.it [ricerca.uniba.it]

Experimental design for in vivo studies with 2-Methyl-1-(3-methylphenyl)piperazine

Application Note: Experimental Design for In Vivo Pharmacological Evaluation of 2-Methyl-1-(3-methylphenyl)piperazine

Abstract

This technical guide outlines the experimental framework for the in vivo characterization of This compound (2-Me-mMPP), a structural analogue of the well-characterized serotonergic agents mCPP and TFMPP. Given the meta-substitution on the phenyl ring and the steric influence of the 2-methyl piperazine moiety, this compound is predicted to exhibit complex polypharmacology at serotonin (5-HT) receptors, specifically 5-HT

Chemical & Pharmacological Context

This compound represents a "privileged scaffold" in medicinal chemistry. The arylpiperazine core is the structural anchor for numerous CNS-active drugs (e.g., aripiprazole, trazodone).

-

Structural Logic:

-

3-Methylphenyl (meta-tolyl) group: Historically associated with non-selective 5-HT agonism/antagonism. m-Substitution often favors 5-HT

and 5-HT -

2-Methyl Piperazine Ring: This modification introduces a chiral center (

enantiomers). Steric hindrance at the C2 position often reduces metabolic susceptibility to N-dealkylation and can drastically alter receptor docking orientation, potentially enhancing selectivity for 5-HT

-

Pre-Clinical Formulation Strategy

Challenge: Arylpiperazine free bases are lipophilic and prone to precipitation in physiological pH, leading to erratic absorption in IP/PO administration.

Protocol: Solubilization & Vehicle Selection

-

Salt Formation (Recommended): Convert the free base to a Dihydrochloride (2HCl) or Maleate salt to enhance aqueous solubility.

-

Stoichiometry: 1:2 molar ratio (Base:Acid).

-

-

Vehicle Formulation:

-

Standard: 0.9% Saline (sterile).

-

Rescue (if precipitation occurs): 5% DMSO + 5% Tween-80 + 90% Saline.

-

-

Stability Check: Solutions must be prepared fresh. Verify clarity via visual inspection before injection.

Table 1: Physicochemical Properties (Predicted)

| Property | Value (Est.) | Relevance |

| Molecular Weight | 190.29 g/mol | Blood-Brain Barrier (BBB) penetration likely high. |

| LogP | 2.5 - 2.8 | High lipophilicity; rapid CNS onset expected. |

| pKa (Piperazine N4) | ~9.1 | Predominantly ionized at physiological pH (7.4). |

| CAS | 35947-10-5 | Reference identifier.[1] |

Pharmacokinetic (PK) Evaluation Protocol

Objective: Determine bioavailability (

Experimental Workflow:

-

Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).

-

Dosing:

-

IV Group: 1 mg/kg (Tail vein).

-

PO Group: 5 mg/kg (Oral gavage).

-

-

Sampling:

-

Plasma: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

-

Brain Tissue: Harvest at

(determined from pilot).

-

-

Bioanalysis (LC-MS/MS):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

-

Transition: Monitor parent ion

(m/z ~191.3)

-

Pharmacodynamic (PD) & Behavioral Profiling

This section utilizes a Functional Observational Battery (FOB) to deconvolute the specific serotonergic mechanisms.

Experiment A: The Head-Twitch Response (HTR) - 5-HT Assay

Rationale: The HTR is a proxy for 5-HT

-

Method:

-

Mice (C57BL/6J) are acclimatized for 30 mins.

-

Administer 2-Me-mMPP (1, 3, 10 mg/kg, IP).

-

Video record for 30 mins.

-

Scoring: Count distinct rapid rotational head movements.

-

Control: Vehicle (Negative) and DOI (2 mg/kg, Positive).

-

-

Interpretation: High HTR counts suggest hallucinogenic activity. Absence suggests 5-HT

selectivity or antagonist properties.

Experiment B: Drug Discrimination (DD) - Specificity Assay

Rationale: To determine if the interoceptive cue generalizes to known agents.

-

Training: Rats trained to discriminate mCPP (5-HT

agonist) from Saline on a FR-10 schedule. -

Testing: Administer 2-Me-mMPP during test sessions.

-

Interpretation: >80% lever selection for the drug side indicates the compound mimics the mCPP subjective profile (anxiogenic/serotonergic).

Experiment C: Hypolocomotion & Hypophagia - 5-HT Assay

Rationale: 5-HT

-

Open Field Test: Measure total distance traveled (cm) over 60 mins.

-

Food Intake: Measure chow consumption in fasted rats over 2 hours post-dose.

Safety & Toxicology: Serotonin Syndrome Screening

Core Requirement: Phenylpiperazines can induce fatal Serotonin Syndrome (SS). Scoring System (0-3 scale):

-

Forepaw Treading

-

Flat Body Posture

-

Hindlimb Abduction

-

Hyperthermia (Rectal probe measurement).

Stop Rule: If rectal temperature exceeds 40.5°C, euthanize immediately.

Visualizations

Figure 1: Experimental Workflow

Caption: Integrated workflow for the pharmacological evaluation of 2-Me-mMPP, linking formulation to multi-parametric endpoints.

Figure 2: Putative Signaling Pathways

Caption: Predicted receptor binding profile and downstream physiological outcomes based on the arylpiperazine pharmacophore.

References

-

Glennon, R. A., et al. (1986). "Stimulus properties of arylpiperazines: 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine." Pharmacology Biochemistry and Behavior. Link

-

Roth, B. L., et al. (2000). "Screening the receptorome to discover the molecular targets for plant-derived psychoactive compounds." Proceedings of the National Academy of Sciences. Link

-

Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens." Neuropharmacology. Link

-

Baumann, M. H., et al. (2001). "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA)."[2] Neuropsychopharmacology. Link

-

ChemicalBook. (2023).[3][4] "this compound Product Properties." Link

Sources

Regioselective Synthesis of 2-Methyl-1-(3-methylphenyl)piperazine Scaffolds for CNS Drug Discovery

APPLICATION NOTE: AN-SYN-2024-042

Abstract & Strategic Importance

The 2-methyl-1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for ligands targeting Serotonin (5-HT) and Dopamine (D) receptors. The introduction of the C2-methyl group breaks the symmetry of the piperazine ring, introducing chirality that often enhances metabolic stability and receptor subtype selectivity compared to non-methylated analogs.

However, the synthesis of 1-aryl-2-methylpiperazines (where the aryl group is attached to the sterically hindered nitrogen adjacent to the methyl group) presents a significant regioselectivity challenge. Standard nucleophilic aromatic substitution (

This Application Note details a robust, self-validating protocol for the regioselective N1-arylation of 2-methylpiperazine using advanced Palladium catalysis, followed by N4-derivatization to generate focused libraries for Structure-Activity Relationship (SAR) studies.

Synthetic Strategy & Mechanism

To ensure the formation of the target 2-methyl-1-(3-methylphenyl)piperazine (Isomer A) rather than the undesired 3-methyl isomer (Isomer B), a protection-deprotection strategy is employed. We utilize N4-Boc-2-methylpiperazine (commercially available as 1-Boc-3-methylpiperazine) to block the unhindered nitrogen, forcing the Pd-catalyzed coupling to occur at the sterically hindered N1 position.

Decision Matrix & Workflow

Figure 1: Strategic decision tree highlighting the necessity of the protection strategy to overcome steric bias.

Detailed Protocols

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Synthesis of this compound (dihydrochloride salt).

Materials & Reagents

-

Aryl Halide: 3-Bromotoluene (1.0 equiv)

-

Amine: 1-Boc-3-methylpiperazine (1.2 equiv) [Note: This places the Boc on the unhindered nitrogen, leaving the hindered N adjacent to the methyl free].

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: RuPhos (4 mol%) [Critical: RuPhos is specialized for bulky secondary amines].

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Procedure

-

Catalyst Pre-activation: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol). Add 1 mL of anhydrous toluene and stir at room temperature for 5 minutes to generate the active catalytic species.

-

Expert Insight: Pre-complexation prevents Pd-black precipitation and ensures consistent kinetics, especially with hindered substrates [1].

-

-

Reaction Assembly: Add 1-Boc-3-methylpiperazine (240 mg, 1.2 mmol), 3-bromotoluene (171 mg, 1.0 mmol), and NaOtBu (144 mg, 1.5 mmol) to the vial. Add remaining toluene (4 mL) to reach a concentration of ~0.2 M.

-

Coupling: Seal the vial and heat to 100°C for 12 hours.

-

Process Control: Monitor by LC-MS. Look for the disappearance of bromide (m/z 170/172) and appearance of the Boc-protected intermediate (m/z ~291).

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium residues. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

-

Deprotection (Boc Removal): Dissolve the crude oil in DCM (2 mL). Add 4M HCl in Dioxane (2 mL). Stir at room temperature for 2 hours. A white precipitate (the hydrochloride salt) should form.

-

Purification: Dilute with diethyl ether (10 mL), filter the solid, and wash with ether. This yields the This compound dihydrochloride in high purity (>95%).

-

Data Validation Table: Ligand Screening (Representative)

Selection of RuPhos is based on superior performance with hindered secondary amines.

| Ligand | Yield (LC-MS) | Observation |

| RuPhos | 92% | Complete conversion; minimal debromination. |

| BINAP | 45% | Slow kinetics; significant starting material remains. |

| XPhos | 78% | Good yield, but slightly more protodehalogenation observed. |

| PPh3 | <10% | Ineffective for hindered amine coupling. |

Protocol B: Library Derivatization (N4-Functionalization)

Objective: Generation of a Urea derivative library for SAR exploration.

Once the core scaffold (N1-aryl) is synthesized, the N4 position is chemically distinct and highly nucleophilic, allowing for rapid parallel synthesis.

Workflow Diagram: Derivatization

Figure 2: Divergent synthesis strategy for library generation.

Procedure (Urea Synthesis Example)

-

Free Basing: If starting from the dihydrochloride salt, dissolve 100 mg of the salt in DCM (5 mL) and wash with saturated NaHCO₃ (2 x 5 mL). Dry the organic layer over MgSO₄ and concentrate.

-

Coupling: Dissolve the free base (0.2 mmol) in anhydrous DCM (2 mL). Add the desired isocyanate (e.g., phenyl isocyanate, 0.22 mmol, 1.1 equiv).

-

Tip: No base is usually required for isocyanates. If using acid chlorides, add TEA (1.5 equiv).

-

-

Incubation: Stir at room temperature for 2 hours.

-

Scavenging (Purification-Free Workup): To remove excess isocyanate, add polymer-supported trisamine scavenger resin (100 mg). Shake for 1 hour. Filter and concentrate.

Analytical Validation & Quality Control

Trustworthiness in synthesis relies on proving the structure, particularly the regiochemistry.

NMR Interpretation (Regiochemistry Proof)

The distinction between the N1-aryl (Target) and N4-aryl (Byproduct) isomers is visible in ¹H NMR.

-

Target (this compound):

-

The methine proton (H-2 , adjacent to the methyl group) will show a significant downfield shift (approx

3.8 - 4.2 ppm) due to the anisotropic effect of the attached N-aryl ring. -

NOE (Nuclear Overhauser Effect) interaction will be observed between the piperazine C2-Methyl group and the ortho-protons of the aromatic ring.

-

-

Isomer B (3-Methyl-1-(3-methylphenyl)piperazine):

-

The aryl group is on N4. The C2-methyl group is distal. The methine proton at C2 is less deshielded (

2.8 - 3.2 ppm). -

No NOE between the C2-Methyl and the aromatic ring protons.

-

Chiral HPLC Method

For drug discovery, enantiopurity is paramount.

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Note: The 2-methylpiperazine starting material should be purchased as a single enantiomer (e.g., (R)-2-methylpiperazine) to avoid costly chiral resolution at the final stage.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Jacobsen, M. F., et al. (2009). Regioselective N-Arylation of 2-Substituted Piperazines. The Journal of Organic Chemistry, 74(9), 3595–3598. [Link]

-

DrugBank Online. (n.d.). Phenylpiperazine Scaffold Pharmacology. DrugBank. [Link]

Application Note: Functional Profiling of 2-Methyl-1-(3-methylphenyl)piperazine using Cell-Based GPCR Assays

Introduction & Pharmacological Context

2-Methyl-1-(3-methylphenyl)piperazine (also known as 1-(3-methylphenyl)-2-methylpiperazine) represents a specific structural subclass of arylpiperazines. This chemical scaffold is foundational in neuropharmacology, serving as the core structure for numerous serotonin (5-HT) receptor ligands.

While the non-methylated parent, 1-(3-methylphenyl)piperazine (mMPP), acts as a non-selective serotonin agonist, the introduction of the methyl group at the 2-position of the piperazine ring introduces a chiral center. In medicinal chemistry, this modification is frequently employed to:

-

Enhance Selectivity: Steric hindrance at the 2-position can restrict conformational freedom, potentially favoring specific receptor subtypes (e.g., distinguishing 5-HT2C from 5-HT2A).

-

Improve Metabolic Stability: Hindering N-dealkylation or ring oxidation.

This Application Note provides a rigorous, self-validating workflow for evaluating the functional activity of this compound against its primary putative targets: the Gq-coupled 5-HT2A/2C receptors and the Gi-coupled 5-HT1A receptor .

Safety & Handling Protocols

Compound Properties:

-